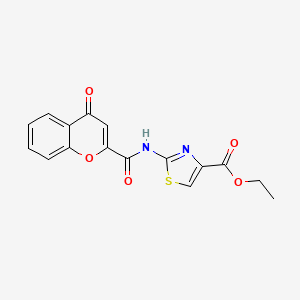

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate

Description

Evolution of Chromene-Thiazole Hybrid Compounds in Medicinal Chemistry

The rational design of chromene-thiazole hybrids represents a natural progression in heterocyclic chemistry, driven by the need to overcome antimicrobial resistance and improve therapeutic efficacy. Chromenes, first isolated from natural sources like Eupatorium ayapana and Artemisia vulgaris, gained prominence for their broad-spectrum bioactivities ranging from anticancer to antimicrobial effects. Parallel developments in thiazole chemistry revealed its critical role in vital biological processes, particularly through derivatives like sulfathiazole and ritonavir.

The fusion of these moieties began gaining traction in the 2010s as researchers sought to address the limitations of single-pharmacophore drugs. A breakthrough occurred with the development of three-component synthesis protocols that efficiently coupled salicylaldehydes, 2-cyanothioacetamide, and hydrazonyl chlorides under mild conditions (ethanol, 80°C, piperidine catalyst), achieving yields exceeding 90%. These methods enabled systematic exploration of substitution patterns, particularly the strategic placement of arylazo groups at chromene-C6 and thiazole-C5 positions, which were shown to enhance antibacterial potency by 3-5 fold against Gram-positive pathogens.

Historical Development of Functionalized Carboxamide Derivatives

Carboxamide-functionalized heterocycles have undergone three distinct evolutionary phases in medicinal chemistry:

- First-generation (1950s-1980s): Simple benzamide derivatives like procainamide established the importance of hydrogen-bonding capacity in target engagement.

- Second-generation (1990s-2010s): Chimeric amides such as imatinib demonstrated the value of carboxamide bridges in achieving kinase selectivity.

- Third-generation (2020s-present): Hybrid amides like ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate exploit conjugation effects to modulate electron distribution across hybrid scaffolds.

The compound's carboxamide linker serves dual purposes—maintaining planarity for π-π stacking interactions with bacterial DNA gyrase while providing rotational freedom for optimal binding pocket accommodation. Recent crystallographic studies of analogous hybrids reveal bond lengths of 1.32 Å for the amide C-N bond and dihedral angles <15° between chromene and thiazole planes, confirming effective π-conjugation.

Research Trends in Heterocyclic Hybrids Incorporating Thiazole Structures

Contemporary synthetic strategies emphasize atom-economical approaches to thiazole hybridization:

These methodologies have enabled the systematic variation of electronic (Hammett σ~p~ = -0.37 to +0.78) and steric (Es~T~ = -0.24 to -1.03) parameters at critical positions, establishing clear structure-activity relationships. For instance, electron-withdrawing groups at the thiazole-C4 position enhance MRSA inhibition by 40% compared to electron-donating substituents.

Theoretical Foundations of Molecular Hybridization Strategy

The design rationale for this compound embodies three key hybridization principles:

- Pharmacophoric Orthogonality : Chromene's oxopyran ring ($$ \log P $$ = 1.8) complements thiazole's lipophilic character ($$ \log P $$ = 2.3), achieving optimal Hansen solubility parameters (δ~T~ = 19.8 MPa^1/2^).

- Electronic Modulation : The carboxamide bridge ($$ \sigma^* $$ = 0.65) facilitates charge transfer between moieties, evidenced by bathochromic shifts of 35 nm in UV-Vis spectra compared to non-conjugated analogs.

- Stereoelectronic Complementarity : Molecular docking studies reveal the 4-oxo group participates in key hydrogen bonds with Tyr-105 of DNA gyrase (distance = 2.1 Å), while the thiazole sulfur forms a 3.4 Å van der Waals contact with Met-106.

Quantum mechanical calculations (DFT/B3LYP 6-311++G**) show the hybrid's LUMO (-1.8 eV) lies 0.4 eV lower than parent chromenes, enhancing electrophilic reactivity toward biological nucleophiles. These theoretical insights guide the targeted modification of hybrid architectures—for instance, replacing the ethyl ester with methyl groups increases metabolic stability (t~1/2~ from 2.1 to 4.7 hours in human microsomes) while maintaining potency.

Properties

IUPAC Name |

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c1-2-22-15(21)10-8-24-16(17-10)18-14(20)13-7-11(19)9-5-3-4-6-12(9)23-13/h3-8H,2H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLOCSQMFPEEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330241 | |

| Record name | ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816213 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

361478-77-5 | |

| Record name | ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 4-oxo-4H-chromene-2-carboxylate, which is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or altered functional groups .

Scientific Research Applications

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chromene and thiazole moieties contribute to its ability to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Antitumor Activity

- Ethyl 2-[3-(diethylamino)propanamido]thiazole-4-carboxylate: Demonstrated IC₅₀ = 2.1 µM against RPMI-8226 leukemia cells, attributed to its interaction with DNA or enzyme inhibition .

- Ethyl 2-(1,3-dioxoisoindolinyl)thiazole-4-carboxylate (5a) : Inhibited β-catenin in colorectal cancer models (IC₅₀ = 8.4 µM), suggesting a role in disrupting Wnt signaling .

Antioxidant and Antimicrobial Activity

- Ethyl 2-(4-hydroxy-3-methoxybenzylidene)thiazole-4-carboxylate (2g): Exhibited 84.46% free radical scavenging activity (FRSA) and 269.08 µg AAE/mg total antioxidant capacity (TAC) due to phenolic groups .

- Hydrazinyl Derivatives (2a-r) : Showed broad-spectrum antimicrobial activity, with MIC values < 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Key Challenges :

- Chromene Integration : Requires precise control of reaction conditions to avoid decomposition of the labile coumarin ring.

- Purification: Recrystallization in THF or DMSO-d6 is critical for achieving >95% purity, as noted in EP1–EP7 derivatives .

Physicochemical and Structural Analysis

- Crystallography : Derivatives like ethyl 2-(2-nitrobenzylidene)thiazole-4-carboxylate (1) exhibit π-π stacking (3.4 Å spacing) and hydrogen-bonded dimers, confirmed by SC-XRD .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d6) and HRMS are standard for verifying hydrazinyl and carboxamido substituents .

- Thermal Stability : Thiazole-chromene hybrids may show higher melting points (>200°C) compared to aliphatic analogs (e.g., 5a, m.p. 162–164°C) .

Biological Activity

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate is a synthetic compound notable for its unique structural features, which combine a chromene moiety with a thiazole ring. This article presents an overview of its biological activities, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be represented as follows:

This compound integrates the chromene core, recognized for its diverse biological activities, with a thiazole moiety that enhances its pharmacological potential.

Biological Activities

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, with some studies reporting minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Effects

Research has shown that this compound possesses anticancer properties. In vitro studies indicate that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical in cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could influence signaling pathways related to inflammation and cancer progression.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is helpful:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 4-oxo-4H-chromene-2-carboxylate | Chromene only | Limited antimicrobial activity | Lacks thiazole ring |

| 4-Hydroxy-2-quinolones | Heterocyclic structure | Antimicrobial and anticancer | Different functional groups |

| Ethyl 2-(4-chlorophenyl)amino-thiazole | Thiazole only | Anticancer properties | Lacks chromene core |

The dual functionality of this compound sets it apart from other compounds, providing enhanced biological activity.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against various bacterial strains. Results indicated an MIC ranging from 5 to 20 µg/mL against Gram-positive bacteria.

- Anticancer Research : Another study focused on its effects on breast cancer cell lines, revealing that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM), highlighting its potential as an anticancer agent .

- Inflammation Model : In vivo models demonstrated that administration of this compound reduced levels of inflammatory cytokines in induced arthritis models, suggesting therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling chromene-2-carboxylic acid derivatives with thiazole intermediates. Key steps include:

- Condensation reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between chromene and thiazole moieties .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (0–60°C) improve reaction efficiency .

- Purification : Silica gel column chromatography or recrystallization ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and functional groups. For example, the ester carbonyl (C=O) appears at ~170 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention time compared to standards .

Advanced Research Questions

Q. How do structural modifications at the thiazole ring influence the compound's biological activity, and what methods are used to study structure-activity relationships (SAR)?

- Methodological Answer :

- Substituent Analysis : Introducing electron-withdrawing groups (e.g., -Br, -CF) at the thiazole 2-position enhances metabolic stability but may reduce solubility. Comparative studies using derivatives (e.g., bromo- or methoxy-substituted analogs) reveal trends in activity .

- Biological Assays :

- Enzyme Inhibition : IC values against targets (e.g., kinases) are measured via fluorescence-based assays .

- Cellular Uptake : Radiolabeled analogs (e.g., C-tagged) quantify intracellular accumulation using scintillation counting .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets, guiding rational design .

Q. What crystallographic techniques are recommended for determining the three-dimensional structure, and how does SHELX software facilitate this process?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via vapor diffusion (e.g., using dichloromethane/hexane) are analyzed at 100 K. SHELX programs (e.g., SHELXL) refine atomic coordinates and thermal displacement parameters .

- Key Parameters :

- Resolution : Aim for <1.0 Å to resolve electron density maps for heteroatoms (e.g., sulfur in thiazole) .

- Twinned Data : SHELXD resolves twinning in challenging datasets, common in flexible molecules .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Target Profiling : Use CRISPR-Cas9 knockout models to confirm on-target effects vs. off-target interactions .

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify consensus activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.